2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol
Description
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a triazine-based compound characterized by a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 6, a methylamino group at position 2, and an ethanol side chain. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. It is synthesized via nucleophilic substitution reactions, often involving intermediates like 4,6-dichloro-1,3,5-triazine and methylaminoethanol under reflux conditions .
Its ethanol moiety enhances solubility, while the dimethoxy groups stabilize the triazine ring through electron donation, influencing reactivity in subsequent synthetic steps.
Properties
Molecular Formula |
C8H14N4O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C8H14N4O3/c1-12(4-5-13)6-9-7(14-2)11-8(10-6)15-3/h13H,4-5H2,1-3H3 |
InChI Key |
XXAQHEVFBJEYJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=N1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction results in the formation of the quaternary ammonium chloride salt of the compound . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol undergoes several types of chemical reactions, including:
Amide Formation: Reacts with carboxylic acids and amines to form amides.
Esterification: Reacts with carboxylic acids and alcohols to form esters.
Anhydride Formation: Reacts with carboxylic acids to form anhydrides.
Common Reagents and Conditions
Amide Formation: Typically involves the use of tetrahydrofuran (THF) as a solvent and mild reaction conditions.
Esterification: Can be carried out in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of N-methylmorpholine.
Anhydride Formation: Similar conditions to esterification, often using THF as a solvent.
Major Products
Scientific Research Applications
2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves the activation of carboxylic acids to form highly reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or anhydrides . The process releases a molecule of N-methylmorpholinium and 4,6-dimethoxy-1,3,5-triazin-2-ol .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazine derivatives vary significantly based on substituents, which dictate their chemical behavior and applications. Below is a comparative analysis:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Dimethoxy substituents (target compound) stabilize the triazine ring and reduce electrophilicity compared to chloro (e.g., 4,6-dichloro derivatives in ) or sulfonate groups, which enhance reactivity in nucleophilic substitutions .
- Amino vs. Alkoxy Groups: Diamino substituents () increase hydrogen-bonding capacity, improving solubility and biological interactions, whereas allyloxy groups () enable polymerization.
Reactivity Differences :
- Chloro-substituted triazines (e.g., ) undergo faster nucleophilic substitution than dimethoxy derivatives, making them preferred for stepwise functionalization .
- Morpholino groups () introduce steric hindrance, requiring prolonged reaction times compared to smaller substituents like methoxy.
Physicochemical Properties
Biological Activity
The compound 2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a derivative of triazine, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing available data from various studies and sources.
Molecular Structure
The molecular formula for this compound is . Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 239.26 g/mol |
| Solubility | Soluble in water and ethanol |
| Melting Point | Not available |
Antitumor Activity
Research indicates that triazine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. Studies have shown that such compounds can inhibit cell proliferation and induce apoptosis in these cells .
Antimicrobial Activity
Triazine derivatives have also been evaluated for their antimicrobial properties. The compound has shown potential against a range of bacteria and fungi. For example, a study reported that triazine-based compounds could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial effects.
Enzyme Inhibition
Another notable biological activity is the inhibition of specific enzymes. Triazine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Compounds with structural similarities have shown varying degrees of inhibition, indicating potential applications in treating conditions like Alzheimer's disease .
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have been conducted to assess the safety profile of this compound. Results indicated that while it exhibits cytotoxic properties against cancer cells, it shows lower toxicity towards normal cells at certain concentrations . This selectivity is crucial for developing therapeutic agents with minimized side effects.
Study 1: Antitumor Efficacy
In a study published in MDPI, researchers synthesized several triazine derivatives and tested their antitumor efficacy on various cancer cell lines. The results showed that compounds with the triazine moiety significantly reduced cell viability in breast and lung cancer models. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .
Study 2: Antimicrobial Activity Evaluation
A separate investigation focused on the antimicrobial properties of triazine derivatives against common pathogens. The study utilized disc diffusion methods to evaluate the antibacterial activity of synthesized compounds. Results indicated that this compound exhibited notable inhibition zones against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
